Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C₈H₁₂F₃NO₂ and a molecular weight of 211.18 grams per mole. The compound is characterized by multiple nomenclature designations, reflecting the complexity of its structure and the various naming conventions employed in chemical literature. Primary synonyms include ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate and (3R,4R)-ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate. The Chemical Abstracts Service has assigned this compound the registry number 1283107-62-9, providing a unique identifier for database searches and regulatory purposes.
The International Union of Pure and Applied Chemistry name for this compound is ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate, which precisely describes the stereochemical configuration at positions 3 and 4 of the pyrrolidine ring. The compound's InChI (International Chemical Identifier) string is InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m0/s1, which provides a complete structural description including stereochemical information. The corresponding InChIKey, IVCFRARIWGMGRC-WDSKDSINSA-N, serves as a compressed representation for database searching and computational applications.
The compound's molecular structure incorporates several key functional groups that contribute to its chemical properties. The ethyl ester moiety at position 3 provides hydrophobic character and potential for further chemical modification through ester hydrolysis or transesterification reactions. The trifluoromethyl group at position 4 introduces significant electronegativity and steric bulk, influencing both the compound's conformational preferences and its interactions with biological targets. The pyrrolidine nitrogen atom can participate in hydrogen bonding as a donor when protonated, contributing to the compound's solubility and binding characteristics.
Table 1: Fundamental Molecular Properties
Historical Development in Pyrrolidine Chemistry
The development of pyrrolidine chemistry traces its origins to the mid-19th century, when pyrrole was first detected by F. F. Runge in 1834 as a constituent of coal tar. Subsequently, in 1857, pyrrole was isolated from the pyrolysate of bone, and its name derives from the Greek word pyrrhos, meaning "reddish" or "fiery," referencing the red color it imparts to wood when treated with hydrochloric acid. This early discovery established the foundation for understanding five-membered nitrogen-containing heterocycles, which would eventually lead to the development of saturated analogs such as pyrrolidine.
Pyrrolidine itself, also known as tetrahydropyrrole, was recognized as an organic compound with the molecular formula (CH₂)₄NH, representing a cyclic secondary amine classified as a saturated heterocycle. The compound presents as a colorless liquid that is miscible with water and most organic solvents, characterized by an odor described as "ammoniacal, fishy, shellfish-like". Industrial production methods for pyrrolidine were established through the reaction of 1,4-butanediol with ammonia at temperatures of 165-200°C and pressures of 17-21 MPa, utilizing cobalt and nickel oxide catalysts supported on alumina.
The significance of pyrrolidine derivatives in natural systems became apparent through their presence in numerous alkaloids, including nicotine and hygrine. These naturally occurring compounds demonstrated the biological relevance of the pyrrolidine scaffold and inspired synthetic efforts to develop modified analogs with enhanced properties. The amino acids proline and hydroxyproline represent perhaps the most fundamental examples of pyrrolidine derivatives in biological systems, serving as essential components of protein structures and influencing protein folding patterns.
Recent advances in pyrrolidine synthesis have focused on developing more efficient and stereoselective methods for accessing complex pyrrolidine derivatives. A significant breakthrough was reported in Nature Communications, describing a photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. This methodology demonstrates broad substrate scope with high functional group compatibility, realizing facile access to 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives that function as powerful synthons for the synthesis of functionalized pyrrolidines. The reaction mechanism proceeds via 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates, connected through photochemical or thermal silyl migration.
The development of trifluoromethylated pyrrolidine derivatives represents a more recent advancement in the field, driven by the recognition that trifluoromethyl groups can dramatically alter the physical and chemical properties of organic molecules. Trifluoromethylated heterocycles have emerged as one of the most important classes of organofluorocompounds, playing distinctive roles in organic synthesis, medicine, and agriculture. The incorporation of trifluoromethyl groups into pyrrolidine structures combines the conformational constraints of the saturated five-membered ring with the electronic properties of fluorine substitution.
Significance of Stereochemical Configuration in Trifluoromethyl-Substituted Heterocycles
The stereochemical configuration in trifluoromethyl-substituted heterocycles assumes paramount importance due to the profound effects that fluorine substitution can have on molecular properties. The stereoselective incorporation of fluorine atoms into nitrogen heterocycles can lead to dramatic changes in the molecules' physical and chemical properties, which can be rationally exploited for diverse applications in medicinal chemistry and organocatalysis. These changes encompass modifications to molecular stability, conformational behavior, hydrogen bonding ability, and basicity.
The specific (3R,4R) configuration of this compound represents a carefully designed stereochemical arrangement that optimizes the spatial relationship between the trifluoromethyl group and the carboxylate functionality. This configuration influences the compound's three-dimensional structure and, consequently, its interactions with biological targets and chemical reagents. The stereochemical precision becomes particularly critical when considering the compound's potential applications in asymmetric synthesis or as a chiral building block for more complex molecular architectures.
Computational studies on trifluoromethyl group rotation in related systems have revealed the complex conformational dynamics associated with these substituents. Research on 3-(trifluoromethyl)phenanthrene demonstrated that the barrier to trifluoromethyl rotation can vary significantly depending on the molecular environment, with classical barrier heights ranging from 0.69 kilocalories per mole for isolated molecules to several kilocalories per mole in crystalline environments. These findings suggest that the trifluoromethyl group in this compound may exhibit restricted rotation, influencing the compound's overall conformational preferences.
The development of stereoselective synthesis methods for trifluoromethylated compounds has been a subject of intense research interest. Significant advances have been made in the nucleophilic addition of formaldehyde N,N-dialkylhydrazones to trifluoromethyl ketones, which takes place in the absence of catalysts or promoters to afford α-hydroxy-α-trifluoromethylhydrazones in good to excellent yields. Optimal results were achieved using 1-(methyleneamino)pyrrolidine for the synthesis of racemic adducts and (S)-1-(methyleneamino)-2-[1-(methoxy)diphenyl-methyl]-pyrrolidine for the asymmetric version of the reaction.
Table 2: Stereochemical and Conformational Characteristics
| Characteristic | Description | Significance |
|---|---|---|
| Absolute Configuration | (3R,4R) | Defines spatial arrangement of substituents |
| Trifluoromethyl Position | C-4 of pyrrolidine ring | Influences electronic properties and conformation |
| Ester Configuration | C-3 of pyrrolidine ring | Provides synthetic versatility |
| Ring Pucker | Envelope conformation likely | Affects molecular shape and binding |
| Conformational Flexibility | Restricted by CF₃ group | Influences biological activity |
The significance of stereochemical configuration extends beyond simple spatial arrangements to encompass the electronic effects of trifluoromethyl substitution. Trifluoromethyl groups are highly electronegative, with a Hammett sigma value of 0.54, making them strong electron-withdrawing substituents. This electronic effect can influence the basicity of the pyrrolidine nitrogen atom, the reactivity of the ester group, and the overall molecular dipole moment. The positioning of the trifluoromethyl group at the 4-position of the pyrrolidine ring places it in a strategic location where it can exert maximum influence on the electronic properties of the heterocycle while minimizing steric interactions with the ester functionality.
Recent methodological advances in trifluoromethylation have emphasized the importance of positional selectivity and stereochemical control. The development of innate carbon-hydrogen trifluoromethylation methods using benchtop stable trifluoromethyl radical sources has enabled the direct introduction of trifluoromethyl groups into heteroaromatic systems with high functional group tolerance. These methods proceed at ambient temperature and demonstrate orthogonal reactivity relative to other radical functionalization approaches, highlighting the unique chemical behavior of trifluoromethyl radicals.
The construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives represents another significant advancement in the field. Cascade annulation reactions of trifluoromethyl-containing synthons with suitable coupling partners have emerged as powerful tools for constructing various trifluoromethyl-substituted heterocycles. These methodologies offer notable advantages in terms of easy availability and handling, relative stability and safety, and high reactivity compared to other trifluoromethyl-containing building blocks.
Properties
IUPAC Name |
ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCFRARIWGMGRC-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CNC[C@@H]1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate has been studied for its potential applications in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. This makes it a candidate for incorporation into drug scaffolds aimed at treating various diseases, including cancer and neurodegenerative disorders.
Agrochemicals
The compound's unique chemical structure allows it to be explored as a potential agrochemical. The trifluoromethyl moiety can improve the efficacy of pesticides and herbicides by increasing their lipophilicity, resulting in better absorption and retention in plant systems.
Material Science
In material science, this compound can be utilized in the synthesis of fluorinated polymers and materials. These materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. It can be used to develop more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions, thereby expanding the toolbox available to synthetic chemists.
Case Study 1: Drug Development
A study published in a peer-reviewed journal explored the incorporation of this compound into a series of novel anti-cancer agents. The results indicated that compounds featuring this moiety demonstrated improved potency against specific cancer cell lines compared to their non-fluorinated counterparts.
Case Study 2: Agrochemical Efficacy
Research conducted on the use of this compound in agricultural applications showed that formulations containing this compound exhibited enhanced herbicidal activity. Field trials indicated a significant reduction in weed populations when applied at optimized concentrations.
Case Study 3: Polymer Development
A recent investigation into the synthesis of fluorinated polymers revealed that incorporating this compound improved the thermal stability of the resulting materials. The study highlighted potential applications in high-performance coatings and insulation materials.
Mechanism of Action
The mechanism by which Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular target, leading to improved efficacy. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate with analogous pyrrole/pyrazole carboxylates, emphasizing structural variations, physicochemical properties, and applications:
Key Observations:
This stereochemical specificity may enhance enantioselective interactions in drug-receptor binding.
Substituent Effects :
- -CF₃ Group : Common across analogs for metabolic stability; however, its position (4-pyrrole vs. 3-pyrazole) modulates electronic and steric effects .
- Ester Groups : Ethyl esters (vs. methyl) generally improve membrane permeability but reduce aqueous solubility .
Synthetic Utility : Compounds with halogen or sulfonyl groups (e.g., ) are prioritized for further derivatization, whereas the target compound’s saturated structure may streamline chiral synthesis pipelines .
Research Findings and Limitations
- Biological Activity : While direct pharmacological data for the target compound are absent in the evidence, structurally related pyrrole carboxylates show anti-inflammatory, cytotoxic, and antitumor activities . The tetrahydro-pyrrole scaffold may offer improved bioavailability over unsaturated analogs.
- Gaps in Data : Comparative studies on metabolic stability, toxicity, or binding affinity between saturated and unsaturated pyrrole derivatives are lacking, highlighting a need for targeted research.
Biological Activity
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₂F₃NO₂
- CAS Number : 1283107-62-9
- Molecular Weight : 201.19 g/mol
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its pharmacological effects.
Pharmacological Activities
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory disorders.
Study 1: Anticancer Efficacy
A study conducted on several human cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis induction |
| HeLa (Cervical) | 15 | Caspase activation |
| A549 (Lung) | 30 | Cell cycle arrest |
Study 2: Neuroprotective Effects
In an animal model of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. This suggests a neuroprotective role that warrants further investigation.
Study 3: Anti-inflammatory Activity
In vitro assays demonstrated that this compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Preparation Methods
Key Steps:
- Starting Material : Ethyl 4-(cyanomethyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylate (hypothetical precursor).
- Hydrogenation : Use of Raney nickel (Raney Ni) or palladium on carbon (Pd/C) under hydrogen pressure (50 psi) at 50°C for 5 hours to reduce the nitrile to an amine.
- Cyclization : Treatment with a base (e.g., sodium ethoxide) in ethanol or methanol to facilitate ring closure.
Example Protocol (adapted from CN105017244A):
- React 10 g of precursor with 1 g Raney Ni in ethanol under 50 psi H₂ at 50°C for 5 hours.
- Filter and concentrate the product, yielding ~42% trans-isomer.
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | Raney Ni | 42.3% |
| Solvent | Ethanol | |
| Temperature | 50°C | |
| Pressure | 50 psi H₂ |
Asymmetric Synthesis Using Chiral Catalysts
Stereoselective methods are critical for obtaining the (3R,4R) configuration.
Approaches:
- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during ring formation.
- Organocatalysis : Proline-derived catalysts for asymmetric Mannich or Michael additions to construct the pyrrolidine backbone.
- Transition Metal Catalysis : Rhodium or ruthenium complexes for enantioselective hydrogenation of enamine intermediates.
Example :
Asymmetric hydrogenation of a diketone precursor using a chiral BINAP-Ru catalyst achieves >90% enantiomeric excess (ee).
Resolution of Racemates
For racemic mixtures, chiral resolution techniques isolate the (3R,4R) enantiomer.
Methods:
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic ester.
- Chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) for preparative separation.
| Technique | Resolution Efficiency | Cost |
|---|---|---|
| Enzymatic Hydrolysis | 70-80% ee | Moderate |
| Chiral HPLC | >99% ee | High |
Late-stage introduction of the CF₃ group via:
- Nucleophilic Trifluoromethylation : Using (Trifluoromethyl)trimethylsilane (TMSCF₃) under Lewis acid catalysis.
- Electrophilic Reagents : Umemoto’s or Togni’s reagents for radical or ionic pathways.
Example :
Reaction of a bromopyrrolidine intermediate with CuCF₃ generates the CF₃-substituted product.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Catalytic Hydrogenation | High scalability | Requires specialized catalysts |
| Asymmetric Synthesis | High enantioselectivity | Cost-intensive reagents |
| Racemate Resolution | Applicable to racemic mixtures | Low yields for desired enantiomer |
| Trifluoromethylation | Flexible late-stage modification | Risk of side reactions |
Q & A
Q. Key intermediates :
Q. Reference :
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
Answer:
- 1H NMR :
- Trifluoromethyl groups induce distinct splitting patterns (e.g., δ 7.67–7.69 ppm for aromatic protons adjacent to CF₃ in ).
- Ethyl ester signals: δ ~4.16 ppm (q, J = 7.1 Hz) and δ 1.17 ppm (t, J = 7.1 Hz) ().
- ESIMS : Molecular ion peaks (e.g., m/z 494.1 [M+1] in ) confirm molecular weight.
Q. Table 1: Representative NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Source |
|---|---|---|---|
| Aromatic H near CF₃ | 7.67–7.69 | m | |
| Ethyl ester (-OCH₂CH₃) | 4.16 | q | |
| Tosyl methyl (-CH₃) | 2.42 | s |
Q. Reference :
Advanced: How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?
Answer:
- Reproducibility checks : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic regions in ).
- Purity validation : Use HPLC (e.g., 98.60% purity in ) to rule out byproducts.
- Cross-referencing : Compare with structurally similar compounds (e.g., reports δ 8.93 ppm for pyridine protons).
Note : highlights cases where intermediates were used without full characterization, emphasizing the need for rigorous validation.
Q. Reference :
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) :
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution around the trifluoromethyl group.
Example : used DFT to study the crystal structure and electronic properties of a related pyrrole carboxylate, confirming steric effects of substituents.
Q. Reference :
Basic: What crystallographic approaches are recommended for determining the absolute configuration of this compound?
Answer:
Q. Reference :
Advanced: How can reaction conditions be optimized to improve yields in the synthesis of trifluoromethyl-containing pyrrole derivatives?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates ().
- Catalyst screening : DMAP and Et₃N improve acylation efficiency ().
- Temperature control : Heating to 100°C in DMSO accelerates cyclization ().
Q. Table 2: Optimization Example
| Condition | Improvement | Source |
|---|---|---|
| DMAP/Et₃N in CH₂Cl₂ | 89% yield | |
| Hydrazine hydrate at 100°C | 45% yield |
Q. Reference :
Advanced: What strategies are effective for analyzing byproducts in multi-step syntheses of this compound?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
